molecular formula C15H12O3 B1278566 3(2H)-Benzofuranone, 6-(phenylmethoxy)- CAS No. 139149-21-6

3(2H)-Benzofuranone, 6-(phenylmethoxy)-

Cat. No. B1278566
M. Wt: 240.25 g/mol
InChI Key: BJHOIWIKUDSVQJ-UHFFFAOYSA-N
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Patent
US05663368

Procedure details

To a stirred solution of 6-hydroxy-3-oxo-2,3-dihydrobenzofuran of Example 10(a) (32 kg, 213 moles) in DMF (192 L) was added potassium carbonate (31.0 kg, 224 moles). After stirring for 5 min. at room temperature, benzyl bromide (45.2 kg, 264 moles) was added and the resulting mixture was stirred for 2 hours at room temperature. The mixture was poured into water (651 L), stirred for 30 minutes and the product collected by centrifugation. The crude solid was washed with water (580 L), 80% ethanol (100 L) and dried under vacuum to afford the desired product (49.1 kg, 95%) which was used without any further purification.
Quantity
32 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step One
Name
Quantity
192 L
Type
solvent
Reaction Step One
Quantity
45.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
651 L
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>CN(C=O)C>[CH2:18]([O:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
32 kg
Type
reactant
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
31 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
192 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
45.2 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
651 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the product collected by centrifugation
WASH
Type
WASH
Details
The crude solid was washed with water (580 L), 80% ethanol (100 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.1 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.